molecular formula C14H18N2O6S B5217355 ETHYL {[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}FORMATE

ETHYL {[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}FORMATE

Cat. No.: B5217355
M. Wt: 342.37 g/mol
InChI Key: OJKZVBIYFMJHKT-UHFFFAOYSA-N
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Description

ETHYL {[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}FORMATE is a complex organic compound that features a morpholine ring, a sulfonyl group, and a phenylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL {[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}FORMATE typically involves the reaction of 4-(morpholine-4-sulfonyl)aniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL {[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}FORMATE can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Acidic or basic hydrolysis conditions can be used to convert the ester to a carboxylic acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL {[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}FORMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ETHYL {[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenylcarbamoyl moiety may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Sulfonylphenyl derivatives: Compounds with similar sulfonylphenyl groups but different substituents.

    Ethyl carbamates: Compounds with similar ethyl ester and carbamate functionalities.

Uniqueness

ETHYL {[4-(MORPHOLINE-4-SULFONYL)PHENYL]CARBAMOYL}FORMATE is unique due to the combination of its morpholine, sulfonyl, and phenylcarbamoyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

ethyl 2-(4-morpholin-4-ylsulfonylanilino)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-22-14(18)13(17)15-11-3-5-12(6-4-11)23(19,20)16-7-9-21-10-8-16/h3-6H,2,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKZVBIYFMJHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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